molecular formula C8H6INO2 B3007274 5-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1246685-37-9

5-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Katalognummer: B3007274
CAS-Nummer: 1246685-37-9
Molekulargewicht: 275.045
InChI-Schlüssel: BJDBOSULOVAJMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C8H6INO2 and its molecular weight is 275.045. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Halogen Bonding in Ligands

  • The binding mode of a ligand similar to 5-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one was studied, revealing the formation of intermolecular hydrogen and halogen bonding. This insight is crucial for optimizing such ligands for potential use as inhibitors in biomedical applications (He et al., 2020).

Synthesis and Antimicrobial Activities

  • New derivatives of benzoxazole, which is structurally related to this compound, were synthesized and showed significant antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

PET Imaging Applications

  • Carbon-11 labeled benzoxazole derivatives, structurally related to this compound, were synthesized for potential use in PET imaging of 5-HT(3) receptors. This demonstrates their utility in biomedical imaging techniques (Gao et al., 2008).

Novel Synthetic Strategies

  • A novel synthetic strategy was proposed for the formation of benzoxazoles, showcasing the versatility and potential of these compounds in chemical synthesis (Kotovshchikov et al., 2018).

Gas Phase Ion Chemistry

  • Mass spectrometric methods were used to differentiate isomeric ion structures of benzoxazole derivatives, which are essential for understanding the chemical behavior of these compounds in various applications (Giorgi et al., 2004).

Antitumor Applications

  • Benzoxazole derivatives exhibited potent inhibitory activity against human breast cancer cell lines, suggesting their potential as antitumor agents (Shi et al., 1996).

Eigenschaften

IUPAC Name

5-iodo-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDBOSULOVAJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)I)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (4.62 g) in water (40 mL) was added dropwise over a period of 15 minutes at 0° C. to a solution of 5-amino-3-methyl-3H-benzooxazol-2-one (10 g) in acetic acid (400 mL). Stirring was continued for 10 minutes at 0° C. A solution of potassium iodide (11.12 g) in water (40 mL) was added dropwise over a period of 15 minutes. Stirring was continued for 1 hour at 0° C. Sodium pyrosulfite (1.0 g) was added to the reaction mixture. Stirring was continued for 10 minutes. The reaction mixture was then evaporated to dryness. The residue was dissolved in CH2Cl2 and the solution was poured into sat. Na2CO3 (pH 9) and 0.2 M sodium pyrosulfite solution and extracted two times with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate) to give the title compound as a colorless solid (9.35 g, 55%). MS (m/e)=275.9 [M+H+].
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
11.12 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Yield
55%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.